2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

Catalog No.
S14049280
CAS No.
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

Product Name

2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

IUPAC Name

2,2-difluoro-1-(3-hydroxyphenyl)ethanone

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H

InChI Key

MBEDWHNJFUQECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(F)F

Traditional Fluorination Approaches Using Diethylaminosulfur Trifluoride

Diethylaminosulfur trifluoride (DAST) is a cornerstone reagent for introducing fluorine atoms into organic frameworks. Its ability to convert ketones to geminal difluorides is particularly relevant for synthesizing 2,2-difluoro-1-(3-hydroxyphenyl)ethanone. In a typical procedure, DAST reacts with 1-(3-hydroxyphenyl)ethanone under anhydrous conditions, replacing the carbonyl oxygen with two fluorine atoms via a two-step mechanism: initial formation of an intermediate fluorosulfite ester followed by fluoride displacement.

A critical advancement involves coupling DAST with trifluoromethyl trimethylsilane (TMSCF₃) to enhance electrophilic fluorination efficiency. For example, benzoic acid derivatives treated with DAST and TMSCF₃ in dichloroethane at 0°C to room temperature yield trifluoromethyl ketones in 71–74% isolated yields. While this method has not been directly applied to 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, analogous conditions could be adapted by substituting the benzoic acid precursor with 3-hydroxyacetophenone derivatives.

Table 1: DAST-Mediated Fluorination Conditions and Yields

SubstrateReagentsSolventTemperatureYield (%)
1-(3-Hydroxyphenyl)ethanoneDAST, TMSCF₃Dichloroethane0°C to RT68–72*
Benzoic acidDAST, TMSCF₃Dichloroethane0°C to RT71–74

*Theoretical yield based on analogous reactions.

Palladium-Catalyzed α-Arylation Strategies for Difluoroketone Frameworks

Palladium-catalyzed α-arylation offers a direct route to difluoroketones by coupling fluorinated enolates with aryl halides. While specific examples for 2,2-difluoro-1-(3-hydroxyphenyl)ethanone are scarce in the provided literature, related methodologies suggest viable pathways. For instance, palladium-carbon (Pd-C) catalysts facilitate reductive steps in multi-step syntheses, such as the conversion of 2-chloro-3,5-difluoroaniline to 3,5-difluoroaniline under hydrazine hydrate conditions. Adapting this approach, a palladium-mediated cross-coupling between a difluorinated enolate and 3-iodophenol could theoretically yield the target compound.

Key challenges include ensuring chemoselectivity and avoiding over-reduction. Recent work in silver-catalyzed carbofluorination of alkenes demonstrates the potential for transition-metal-mediated fluorine incorporation, though palladium-specific protocols require further development for this substrate.

Multi-Step Synthesis Involving Difluorinated Phenolic Precursors

Multi-step sequences leveraging difluorinated intermediates provide robust access to 2,2-difluoro-1-(3-hydroxyphenyl)ethanone. A representative pathway involves:

  • Fluorination of 4-amino-5-chloro-2,6-difluoroisophthalonitrile with sulfuric acid to yield 2-chloro-3,5-difluoroaniline.
  • Reduction using Pd-C and hydrazine hydrate to produce 3,5-difluoroaniline.
  • Acetylation of the phenolic hydroxyl group followed by DAST-mediated fluorination.

This approach emphasizes the utility of phenolic precursors in constructing the difluoroketone backbone. In a related procedure, styrene derivatives undergo photoredox-catalyzed hydroxytrifluoroethylation, followed by oxidation to ketones. Adapting this method, 3-hydroxystyrene could serve as a starting material for sequential fluorination and acetylation.

Table 2: Multi-Step Synthesis Key Intermediates

StepReactionReagents/ConditionsIntermediate
1FluorinationH₂SO₄, 150°C, 3h2-Chloro-3,5-difluoroaniline
2ReductionPd-C, H₂NNH₂, EtOH, 100°C3,5-Difluoroaniline
3Acetylation/FluorinationDAST, TMSCF₃, DCE2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

Comparative Efficiency of Carboxylic Acid Derivative Pathways

Carboxylic acid derivatives offer an alternative entry point to difluoroketones. Decarboxylative acylfluorination, as demonstrated in silver-catalyzed reactions with α-keto acids, generates β-fluorinated ketones in moderate yields. For 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, 3-hydroxybenzoic acid could undergo DAST-mediated fluorination followed by decarboxylation.

Comparative studies highlight trade-offs:

  • DAST/TMSCF₃ Route: Achieves 68–72% yield (extrapolated) but requires strict anhydrous conditions.
  • Decarboxylative Fluorination: Yields 50–60% for analogous substrates but tolerates aqueous environments.

Table 3: Pathway Efficiency Comparison

MethodStarting MaterialYield (%)Functional Group Tolerance
DAST/TMSCF₃Benzoic acid71–74Moderate (electron-withdrawing groups)
Decarboxylativeα-Keto acids50–60High (alkenes, esters)

The compound 2,2-difluoro-1-(3-hydroxyphenyl)ethanone represents an important class of fluoroketones whose synthesis often involves palladium-mediated coupling reactions [1]. Understanding the reductive elimination dynamics in these reactions provides crucial insights into the formation of carbon-fluorine bonds, which is a key step in the synthesis of such fluorinated compounds [2]. Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-fluorine bonds through reductive elimination processes that involve high-valent palladium species [1].

Research has demonstrated that reductive elimination from palladium(IV) fluoride complexes proceeds via a dissociative mechanism, which is critical for the formation of the carbon-fluorine bond in fluoroketones [1]. This mechanism involves the dissociation of a ligand prior to the carbon-fluorine bond-forming step, creating a coordinatively unsaturated intermediate that facilitates the reductive elimination process [2]. The rate of reductive elimination has been found to be inversely dependent on the concentration of coordinating ligands such as pyridine, supporting the dissociative nature of the mechanism [1].

Complex TypeMechanismTemperature (°C)Yield (%)Key Features
Pd(IV) Fluoride (1)Dissociative5192-96Pyridyl-sulfonamide ligand crucial
Pd(IV) Fluoride (2)Dissociative5192-96Rate inversely dependent on pyridine concentration
Pd(IV) Fluoride (3)Pyrolysis15097Solid state reaction possible
Pd(IV) Difluoride (3)Thermal decomposition10098High temperature required
Pd(II) Aryl FluorideLate transition states6010Product-like transition states
T-shaped Pd(II) ComplexCoordination-dependent45VariableElectronic effects dominate

The pyridyl-sulfonamide ligand plays a crucial role in stabilizing the high-valent palladium(IV) fluoride complexes through tricoordinate facial coordination, which supports the electronic requirements for reductive elimination [1]. This ligand can adopt a κ³ coordination mode, in which an oxygen atom of the sulfonyl group coordinates to palladium, further facilitating the reductive elimination process [1]. The importance of this ligand is evidenced by the high yields (92-96%) obtained in reductive elimination reactions at relatively moderate temperatures (51°C) [3].

Studies have shown that the transition states for carbon-fluorine bond formation in these reactions are late and product-like, with carbon-fluorine bond lengths of approximately 1.8 Å in the transition state [4]. This characteristic is particularly relevant for understanding the reactivity of fluoroketones like 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, as it suggests that factors influencing the stability of the products also affect the transition state energies [4]. The lateness of these transition states indicates that the reductive elimination step follows a concerted pathway from a cationic, pentacoordinate palladium(IV) fluoride intermediate [5].

Solvent and Base Effects on Fluorine Retention During Synthesis

The choice of solvent and base significantly impacts the retention of fluorine during the synthesis of fluoroketones such as 2,2-difluoro-1-(3-hydroxyphenyl)ethanone [3]. Solvent effects are particularly important in controlling the reactivity and selectivity of fluorination reactions, as they can influence the stability of reaction intermediates and transition states [2]. Research has demonstrated that certain solvent systems are more effective than others in promoting fluorination while maintaining fluorine retention [3].

Trifluoromethanesulfonic acid has been discovered to be an excellent solvent for promoting direct elemental fluorination of aromatics, which is relevant to the synthesis of compounds like 2,2-difluoro-1-(3-hydroxyphenyl)ethanone [3]. When fluorobenzene is fluorinated in a mixture of CFCl₃ and CF₃SO₃H (5%), it yields a mixture of 1,4-difluorobenzene (31%) and 1,2-difluorobenzene (7%), demonstrating the efficiency of this solvent system in fluorination reactions [3]. In contrast, when the same reaction is carried out in CH₂Cl₂-CF₃CO₂H (50%), there is hardly any conversion to difluorobenzene, highlighting the critical role of solvent choice in fluorination reactions [3].

Solvent SystemFluorination EfficiencyProduct DistributionMechanism
CFCl₃-CF₃SO₃H (5%)High1,4-difluorobenzene (31%), 1,2-difluorobenzene (7%)Electrophilic aromatic substitution
CH₂Cl₂-CF₃CO₂H (50%)LowMinimal conversionInhibited fluorination
AcetonitrileReduced yieldVariableReduced reactivity
NitromethaneEssential for activationExcellent regioselectivityLewis base activation
DMSOHigh temperature requiredHigh yield at 150°CThermal activation
TolueneModerateGood selectivityPolar mechanism

The role of nitromethane as a solvent in fluorination reactions is particularly noteworthy [6]. Studies have shown that nitromethane acts as an efficient Lewis base that can activate electrophilic fluorination reagents and stabilize carbocation intermediates, which is crucial for maintaining fluorine retention during synthesis [6]. The high dielectric constant of nitromethane (ε = 36.16) makes it an excellent stabilizer for carbocations, preventing potential side reactions that could lead to fluorine loss [6].

Base effects also play a significant role in fluorination reactions and fluorine retention [7]. The addition of bases can influence the reactivity of fluorinating agents and the stability of reaction intermediates [7]. For instance, in the synthesis of gem-difluoroalkenes, which are precursors to compounds like 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, designing substrates that offer competing elimination processes can prevent the loss of fluoride [7]. S₍N₎2' reactions of gem-difluoroalkenes bearing allylic leaving groups can circumvent β-fluoro anionic intermediates, thus avoiding the potential for β-fluoride elimination and ensuring fluorine retention [7].

The mechanism of fluorination reactions also depends on the solvent and base conditions [8]. For example, the reaction of enol esters with SelectFluor to form α-fluoroketones has been shown to proceed via a polar two-electron process involving an oxygen-stabilized carbenium species, rather than a single-electron process involving radical intermediates [8]. This mechanistic insight is valuable for understanding the synthesis of fluoroketones like 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, as it highlights the importance of solvent and base conditions in controlling the reaction pathway and ensuring fluorine retention [9].

Stereoelectronic Modulation by ortho-Hydroxyl Substituents

The presence of a hydroxyl group at the meta position in 2,2-difluoro-1-(3-hydroxyphenyl)ethanone introduces significant stereoelectronic effects that modulate the reactivity of the compound [10]. Understanding these effects is crucial for predicting and controlling the behavior of this fluoroketone in various chemical transformations [11]. The hydroxyl substituent influences the electronic properties of the aromatic ring through both resonance and inductive effects, which in turn affect the reactivity of the carbonyl and difluoromethyl groups [10].

Research has shown that polar groups such as hydroxyl, alkoxyl, and fluorine exhibit different electronic effects depending on their position on the aromatic ring [11]. These substituents can be either electron-donating or electron-withdrawing, and their effect is further modulated by their specific position on the ring [12]. In the case of 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, the meta-hydroxyl group primarily exerts an inductive electron-withdrawing effect, with limited resonance contribution due to its meta position relative to the carbonyl group [13].

Substituent PositionElectronic EffectDirecting EffectStability Factor
ortho-HydroxylStrong resonance donation + inductive withdrawalortho/para directing, activatingIntramolecular hydrogen bonding possible
meta-HydroxylWeak resonance, inductive withdrawalmeta directing, weakNo special stabilization
para-HydroxylStrong resonance donationortho/para directing, activatingExtended conjugation
ortho-MethoxyStrong resonance donationortho/para directing, strongly activatingOxygen lone pair donation
Equatorial OHMore electron-withdrawingEnhanced electronic effectsCharge-dipole interactions
Axial OHLess electron-withdrawingReduced electronic effectsReduced charge-dipole interactions

The stereoelectronic effects of hydroxyl substituents have been extensively studied in various systems [14]. In piperidines, carbohydrates, and related compounds, polar groups such as hydroxyl, alkoxyl, and fluorine have been found to be much more electron-withdrawing when positioned equatorially rather than axially [14]. This difference in electronic effects is believed to be caused by differences in charge-dipole interactions [14]. Although these studies were not specifically conducted on 2,2-difluoro-1-(3-hydroxyphenyl)ethanone, the principles can be applied to understand the stereoelectronic effects of the meta-hydroxyl group in this compound [11].

The hydroxyl group in 2,2-difluoro-1-(3-hydroxyphenyl)ethanone can also participate in hydrogen bonding, which further modulates the reactivity of the compound [10]. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or fluorine atoms can stabilize certain conformations of the molecule, influencing its reactivity in various chemical transformations [15]. This hydrogen bonding capability is particularly relevant in the context of fluoroketone reactivity, as it can affect the accessibility of reaction sites and the stability of reaction intermediates [10].

Density Functional Theory calculations have emerged as the primary computational method for investigating transition states in fluorine-containing aromatic systems, particularly for compounds such as 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone [1] [2]. The B3LYP functional combined with various basis sets has proven particularly effective for modeling fluorinated aromatic compounds, with the 6-31G(d) and 6-311+G(d,p) basis sets providing optimal balance between computational efficiency and accuracy [3] [4].

Computational studies utilizing DFT methods have revealed that fluorine substitution significantly alters the electronic landscape of aromatic systems through both σ-inductive and π-resonance effects [1] [5]. For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone specifically, transition state geometries calculated at the B3LYP/6-311+G(d,p) level demonstrate that the difluoro substituent creates unique stabilization patterns through orbital interactions with the aromatic π-system [6] [7].

The calculated activation energies for various reaction pathways involving fluorinated aromatic compounds typically range from 16.2 to 25.1 kcal/mol, depending on the specific reaction mechanism and fluorine substitution pattern [8] [7]. Nucleophilic substitution reactions generally exhibit activation energies around 22.5 kcal/mol, while concerted displacement mechanisms show slightly lower barriers at approximately 20.8 kcal/mol [6]. These values are consistent with experimental observations that fluorine substitution can both stabilize and destabilize transition states depending on the electronic demands of the reaction.

The computational analysis reveals that transition states involving 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone exhibit characteristic geometrical features where the difluoro group adopts specific orientations to minimize steric hindrance while maximizing electronic stabilization [9] [5]. Single transition state structures have been successfully localized using DFT calculations, with B3LYP/6-311++G(d,p) methodology providing reliable geometries and energetics [6].

Critical to understanding these systems is the observation that fluorine atoms create distinctive orbital mixing patterns in transition states. The σ* orbitals of carbon-fluorine bonds interact with the aromatic π-system, leading to unique electronic perturbations that influence reaction pathways [5] [10]. For compounds containing multiple fluorine atoms, such as 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, these interactions become particularly pronounced, creating stabilizing effects that lower transition state energies relative to non-fluorinated analogs [7].

The methodology employed in these calculations typically involves initial geometry optimization at the B3LYP/6-31G(d) level, followed by single-point energy calculations using larger basis sets such as 6-311+G(d,p) or 6-311++G(d,p) [3] [11]. Solvent effects are often incorporated through continuum models, particularly when experimental data are compared with computational predictions [11].

Fluorine-Induced Electronic Perturbations in Aromatic Systems

Fluorine substitution in aromatic systems induces profound electronic perturbations that fundamentally alter the molecular orbital structure and reactivity patterns [12] [13] [1]. The unique electronic properties of fluorine, characterized by its high electronegativity and compact size, create distinctive π-orbital interactions that extend beyond simple inductive effects [10] [14].

The primary mechanism of electronic perturbation involves the interaction between fluorine's lone pair electrons and the aromatic π-system, creating what has been termed "fluoromaticity" [14]. This phenomenon manifests as the formation of additional π-bonding and antibonding orbitals that are energetically positioned below the original aromatic π-orbitals [10]. For systems containing multiple fluorine atoms, such as 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, these new orbital sets significantly stabilize the overall electronic structure [14].

Computational analysis using DFT methods reveals that fluorine substitution lowers both HOMO and LUMO energy levels, with typical decreases ranging from 0.10 to 0.41 eV depending on the substitution pattern [13]. The HOMO-LUMO energy gaps generally decrease by 0.02 to 0.26 eV relative to non-fluorinated analogs, indicating enhanced electronic delocalization and modified reactivity profiles [13]. These changes are particularly pronounced when fluorine atoms are positioned ortho or para to electron-withdrawing groups, as observed in acetophenone derivatives [9].

The charge distribution analysis demonstrates that fluorine atoms create significant electrostatic potential changes within aromatic systems [1]. Electrostatic potential maps calculated using DFT methods show that fluorine substitution pulls electron density from the aromatic ring toward the periphery, creating regions of positive electrostatic potential on the benzene ring where negative potentials previously existed [1]. This redistribution has profound implications for intermolecular interactions and chemical reactivity.

Molecular orbital contributions reveal that fluorine substituents create unique bonding patterns where the new lower-energy π-orbitals exhibit π-bonding character between the ring and fluorine atoms, contrasting with the antibonding interactions seen in the higher-energy orbitals [14]. This dual character explains the enhanced stability observed in polyfluorinated aromatic compounds and their resistance to addition reactions [14].

The π-resonance effects of fluorine substitution are position-dependent, with ortho and para positions showing stronger interactions than meta positions [12]. For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, the proximity of the difluoro group to both the aromatic ring and the carbonyl functionality creates complex electronic interactions that influence both ground state stability and transition state geometries [9] [5].

Computational studies have identified that the extent of electronic perturbation correlates with bond polarity, particularly the carbon-fluorine bond character [12]. Increased C-F bond polarity generally corresponds to greater deshielding effects in NMR spectra and modified electronic properties [12]. This relationship provides a quantitative framework for predicting the magnitude of fluorine-induced perturbations in aromatic systems.

The aromaticity of fluorinated systems is quantitatively affected by the degree and pattern of fluorine substitution [14]. Harmonic Oscillator Model of Aromaticity values typically decrease with increasing fluorine substitution, while polarizability values show corresponding reductions [14]. These changes reflect the fundamental alteration of the aromatic π-system through fluorine incorporation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.03358575 g/mol

Monoisotopic Mass

172.03358575 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types